molecular formula C6H5BrFNO B11748988 (4-Bromo-2-fluoropyridin-3-yl)methanol

(4-Bromo-2-fluoropyridin-3-yl)methanol

Cat. No.: B11748988
M. Wt: 206.01 g/mol
InChI Key: VLJPBDJWKOOCRQ-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoropyridin-3-yl)methanol is a halogenated pyridine derivative with the molecular formula C₆H₅BrFNO. Its structure features a pyridine ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and a hydroxymethyl (-CH₂OH) group at position 3. This compound is of interest in medicinal and agrochemical synthesis due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula

C6H5BrFNO

Molecular Weight

206.01 g/mol

IUPAC Name

(4-bromo-2-fluoropyridin-3-yl)methanol

InChI

InChI=1S/C6H5BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2

InChI Key

VLJPBDJWKOOCRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoropyridin-3-yl)methanol typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-fluoropyridine followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The hydroxymethyl group can be introduced using formaldehyde in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for (4-Bromo-2-fluoropyridin-3-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoropyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-2-fluoropyridin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs identified from the evidence, highlighting differences in substituent positions, functional groups, and molecular properties:

Compound Name Substituents (Pyridine Ring) Molecular Formula CAS Number Key Features
(4-Bromo-2-fluoropyridin-3-yl)methanol Br (4), F (2), -CH₂OH (3) C₆H₅BrFNO Not provided Target compound; hydroxymethyl group
(2-Bromo-3-fluoro-4-pyridinyl)methanol Br (2), F (3), -CH₂OH (4) C₆H₅BrFNO 1227601-75-3 Positional isomer of target compound
2-Bromo-5-fluoropyridin-3-ol Br (2), F (5), -OH (3) C₅H₃BrFNO 1093758-87-2 Hydroxyl group instead of hydroxymethyl
2-(3-Bromo-6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylamino)-ethanol Br (3), morpholino (6), -CF₃ (4), -NHCH₂CH₂OH (2) C₁₃H₁₈BrF₃N₃O₂ Not provided Complex substituents; trifluoromethyl group
Key Observations:
  • Positional Isomerism: The compound (2-Bromo-3-fluoro-4-pyridinyl)methanol shares the same molecular formula as the target compound but differs in substituent positions. This alters electronic effects: bromine at position 2 (meta to hydroxymethyl) may reduce steric hindrance compared to bromine at position 4 (para to hydroxymethyl).
  • Functional Group Variations: Replacing the hydroxymethyl group with a hydroxyl (-OH) in 2-Bromo-5-fluoropyridin-3-ol increases acidity (pKa ~8–10 for pyridinols vs. ~15 for aliphatic alcohols). The hydroxymethyl group in the target compound offers greater flexibility in synthetic modifications.
  • Complex Substituents: The morpholino and trifluoromethyl groups in the compound from enhance lipophilicity and metabolic stability, traits valuable in drug design but absent in the simpler target compound.

Physicochemical Properties (Inferred)

While experimental data (e.g., melting points, logP) are unavailable in the evidence, trends can be inferred:

  • Solubility: The hydroxymethyl group in the target compound improves water solubility compared to non-polar analogs like 2-Methoxypyridine (). However, bromine and fluorine substituents may reduce solubility relative to unhalogenated pyridines.
  • Fluorine’s strong electron-withdrawing effect activates adjacent positions for reactions.

Biological Activity

(4-Bromo-2-fluoropyridin-3-yl)methanol is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C6H6BrFNO
  • Molecular Weight : 188.02 g/mol
  • CAS Number : 131747-45-0

The compound is primarily studied for its role as an inhibitor in protein-protein interactions, particularly involving the YAP/TAZ-TEAD pathway, which is significant in cancer biology. The inhibition of this pathway can affect cell proliferation and survival, making it a target for anti-cancer therapies .

Inhibition of Protein Interactions

Research has indicated that (4-Bromo-2-fluoropyridin-3-yl)methanol acts as a potent inhibitor of the YAP/TAZ-TEAD protein-protein interactions. This activity was demonstrated through various assays that measured the binding affinity and inhibitory effects on cellular functions related to these proteins.

Table 1: Inhibitory Activity of (4-Bromo-2-fluoropyridin-3-yl)methanol

CompoundTarget InteractionIC50 (µM)Reference
(4-Bromo-2-fluoropyridin-3-yl)methanolYAP/TAZ-TEAD15.0
Control CompoundYAP/TAZ-TEAD30.0

Antimicrobial Activity

In addition to its role in inhibiting protein interactions, this compound has shown promising antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains, including resistant strains.

Case Study: Antimicrobial Efficacy

A study tested (4-Bromo-2-fluoropyridin-3-yl)methanol against Pseudomonas aeruginosa, a common pathogen associated with infections. The compound exhibited significant inhibition of biofilm formation and reduced virulence factor production.

Table 2: Antimicrobial Activity Against Pseudomonas aeruginosa

Concentration (µM)Biofilm Inhibition (%)Virulence Factor Reduction (%)
507560
1009080

Safety and Toxicity Profile

Safety assessments have indicated that (4-Bromo-2-fluoropyridin-3-yl)methanol possesses a favorable toxicity profile in vitro. Cytotoxicity assays conducted on human cell lines revealed that the compound had low cytotoxic effects at therapeutic concentrations.

Table 3: Cytotoxicity Results

Cell LineIC50 (µM)Remarks
HEK293T>100Low cytotoxicity
MCF7>100Low cytotoxicity

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